molecular formula C19H17NO3 B14018376 2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione CAS No. 6629-19-2

2-{[4-(Dimethylamino)phenyl](hydroxy)methyl}naphthalene-1,4-dione

Cat. No.: B14018376
CAS No.: 6629-19-2
M. Wt: 307.3 g/mol
InChI Key: SOHBBNNFCYTYIL-UHFFFAOYSA-N
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Description

2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione is a naphthoquinone derivative featuring a dimethylamino-substituted phenyl group and a hydroxymethyl moiety attached to the naphthalene core. Naphthoquinones are redox-active compounds with diverse biological and chemical applications, including roles as antimicrobial, anticancer, and electron-transfer agents . The dimethylamino group enhances electron density via resonance effects, while the hydroxymethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

CAS No.

6629-19-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione

InChI

InChI=1S/C19H17NO3/c1-20(2)13-9-7-12(8-10-13)18(22)16-11-17(21)14-5-3-4-6-15(14)19(16)23/h3-11,18,22H,1-2H3

InChI Key

SOHBBNNFCYTYIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Acid/Base-Catalyzed Condensation

  • The most common approach is an acid- or base-catalyzed condensation between 2-hydroxynaphthalene-1,4-dione and 4-(dimethylamino)benzaldehyde.
  • Catalysts such as 4-dimethylaminopyridine (DMAP) , triethylamine (Et3N) , pyridine , or DABCO have been investigated for similar naphthoquinone derivatives.
  • Among these, DMAP is notably effective, providing high yields (up to 91-96%) under mild conditions, typically in ethanol solvent with microwave irradiation to accelerate the reaction.

One-Pot Multi-Component Condensation

  • Recent advances include one-pot, multi-component reactions combining 2-hydroxynaphthalene-1,4-dione, aromatic amines, and aldehydes under ultrasonic irradiation or microwave conditions.
  • This method enhances reaction efficiency and yield, reducing reaction times to 5–15 minutes with yields exceeding 90%.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1 Mix 2-hydroxynaphthalene-1,4-dione (1 equiv) and 4-(dimethylamino)benzaldehyde (1 equiv) in ethanol Formation of intermediate complex
2 Add DMAP (20 mol%) as catalyst Enhances nucleophilic addition
3 Apply microwave irradiation at reflux for 15 minutes Rapid reaction, high conversion
4 Cool reaction mixture, filter precipitate Product isolation
5 Purify by recrystallization from ethanol Pure 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione obtained

Reaction Optimization Data

Entry Catalyst Solvent Temperature/Time Yield (%) Notes
1 Et3N (20 mol%) EtOH Microwave reflux, 30 min 0 No product formed
2 Pyridine (20 mol%) EtOH Microwave reflux, 30 min 38 Moderate yield
3 DABCO (20 mol%) EtOH Microwave reflux, 30 min 59 Improved yield
4 DMAP (20 mol%) EtOH Microwave reflux, 15 min 96 Highest yield, optimal catalyst
5 DMAP (20 mol%) CH3CN Microwave reflux, 15 min 65 Lower yield in acetonitrile
6 DMAP (20 mol%) H2O Microwave reflux, 15 min Trace Poor yield in water
7 DMAP (20 mol%) EtOH/H2O (1:1) Microwave reflux, 15 min 71 Moderate yield in mixed solvent

Adapted from related naphthoquinone derivative syntheses showing catalyst and solvent effects on yield.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Advantages Limitations
Acid/Base-Catalyzed Condensation 2-hydroxynaphthalene-1,4-dione + 4-(dimethylamino)benzaldehyde DMAP (20 mol%) EtOH, microwave reflux, 15 min Up to 96 High yield, mild conditions, rapid Requires microwave setup
One-Pot Multi-Component Synthesis 2-hydroxynaphthoquinone + aldehydes + amines Ammonium acetate, DMAP Ultrasonic or microwave, room temp to reflux 91–98 Eco-friendly, efficient Limited substrate scope
Grignard Coupling (related derivatives) 1,4-dihalonaphthalene + methyl magnesium halide Nickel-phosphine complex Inert atmosphere, 95-105°C >90 Industrially scalable, high purity Harsh conditions, not for hydroxy derivatives

Research Findings and Notes

  • The use of DMAP as a catalyst significantly improves the yield and reduces reaction time for condensation reactions involving naphthoquinone derivatives.
  • Microwave and ultrasonic irradiation are effective energy inputs for accelerating these reactions in environmentally benign solvents such as ethanol.
  • The hydroxy substitution at the 2-position in naphthalene-1,4-dione plays a crucial role in the reactivity and selectivity of the condensation process.
  • Industrial preparation methods for related naphthoquinone derivatives emphasize the use of nickel-phosphine catalysis and Grignard reagents for methyl substitutions but are less applicable for hydroxy-functionalized compounds.
  • The reaction conditions are generally mild, with temperatures ranging from room temperature to reflux in ethanol or mixed solvents, facilitating scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to structurally related naphthoquinones (Table 1):

Compound Name Substituents Key Properties References
2-chloro-3-{[4-(dimethylamino)phenyl]amino} Cl, NH-(4-dimethylaminophenyl) Industrial use (pesticides, APIs); higher lipophilicity (logP ~3.1)
2-methoxynaphthalene-1,4-dione OCH3 at C2 Planar quinone core; C—H⋯O interactions in crystal packing
2-[(4-nitrophenyl)amino]naphthalene-1,4-dione NO2 at phenyl; NH linkage Electron-withdrawing nitro group; redox activity; m.p. N/A, density 1.491 g/cm³
2-hydroxy-3-((4-methoxyphenyl)thio) S-(4-methoxyphenyl), OH at C2 Enhanced thermal stability; bioactivity against Trypanosoma cruzi

Key Observations :

  • Electron Effects: The dimethylamino group (electron-donating) contrasts with nitro (electron-withdrawing) groups in analogs like 2-[(4-nitrophenyl)amino]naphthalene-1,4-dione, altering redox potentials and reactivity .
  • Lipophilicity: Chloro and thio substituents (e.g., 2-chloro-3-{[4-(dimethylamino)phenyl]amino}) increase logP values, whereas polar groups (hydroxymethyl) reduce membrane permeability .

Physical and Chemical Properties

  • Melting Points: Compounds with hydrogen-bonding groups (e.g., hydroxymethyl) often exhibit higher melting points. For example, 2-chloro-3-((2,5-difluorobenzyl)amino)naphthalene-1,4-dione melts at 123–125°C , whereas the target compound’s melting point is unreported but expected to be elevated due to H-bonding.
  • Solubility: The hydroxymethyl group enhances aqueous solubility compared to non-polar analogs like 2-(butylthio) derivatives .

Biological Activity

2-{4-(Dimethylamino)phenylmethyl}naphthalene-1,4-dione (commonly referred to as DMNH) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DMNH is characterized by the following molecular formula:

  • Chemical Formula : C19H17NO3
  • Molecular Weight : 313.35 g/mol

The structural features of DMNH include a naphthalene backbone with a dimethylamino group and a hydroxymethyl substituent, which are critical for its biological activity.

Biological Activity Overview

DMNH exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that DMNH possesses significant antifungal properties against various strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting fungal growth.
  • Antioxidant Properties : The compound has shown to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.
  • Anticancer Potential : Preliminary studies indicate that DMNH may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of DMNH can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DMNH has been identified as an inhibitor of certain enzymes involved in cell signaling pathways, which may contribute to its anticancer effects.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant capacity of DMNH is linked to its ability to modulate ROS levels within cells, thereby influencing cell survival and apoptosis.
  • Interaction with Cellular Targets : The presence of the dimethylamino group enhances the lipophilicity of DMNH, facilitating its interaction with cellular membranes and potential targets within the cell.

Antifungal Activity

A study published in Compounds evaluated the antifungal efficacy of DMNH against Fusarium oxysporum. Results indicated an MIC value of 6.25 µg/mL, demonstrating superior activity compared to conventional antifungal agents .

CompoundMIC (µg/mL)Activity
DMNH6.25High
Miconazole12.5Moderate

Antioxidant Activity

Research conducted on the antioxidant properties of DMNH revealed that it significantly reduced lipid peroxidation in vitro. The compound's ability to donate electrons was quantified using the DPPH assay, yielding an IC50 value of 15 µM, indicating strong antioxidant potential .

Anticancer Studies

In vitro studies on breast cancer cell lines showed that DMNH induced apoptosis through caspase activation. A dose-dependent response was observed, with significant cell death at concentrations above 10 µM .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)10Apoptosis
PC-3 (Prostate)15Cell Cycle Arrest

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